N-[2,6-di(propan-2-yl)phenyl]-4-phenylbutanamide
Overview
Description
N-[2,6-di(propan-2-yl)phenyl]-4-phenylbutanamide is an organic compound known for its unique chemical structure and properties. It belongs to the class of anilides, which are organic compounds derived from oxoacids by replacing an OH group with an NHPh group. This compound is characterized by its stability and resistance to hydrolysis, making it valuable in various industrial and scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2,6-di(propan-2-yl)phenyl]-4-phenylbutanamide typically involves the reaction of 2,6-diisopropylaniline with 4-phenylbutanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction mixture is then purified using techniques like recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions: N-[2,6-di(propan-2-yl)phenyl]-4-phenylbutanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles like amines, alcohols, or thiols, often in the presence of a catalyst.
Major Products Formed:
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2,6-di(propan-2-yl)phenyl]-4-phenylbutanamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer in polymer chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Mechanism of Action
The mechanism of action of N-[2,6-di(propan-2-yl)phenyl]-4-phenylbutanamide involves its interaction with specific molecular targets. It acts by binding to enzymes or receptors, thereby modulating their activity. The compound’s bulky structure allows it to fit into specific binding pockets, inhibiting or activating the target molecules. This interaction can lead to various biological effects, such as anti-inflammatory or analgesic responses .
Comparison with Similar Compounds
2,6-Diisopropylaniline: Shares the 2,6-diisopropylphenyl group but lacks the butanamide moiety.
N,N’-Bis(2,6-diisopropylphenyl)carbodiimide: Contains the 2,6-diisopropylphenyl group but has a different functional group.
4-Phenoxy-2,6-diisopropylphenyl thiourea: Similar structure but with a thiourea group instead of the butanamide.
Uniqueness: N-[2,6-di(propan-2-yl)phenyl]-4-phenylbutanamide is unique due to its specific combination of the 2,6-diisopropylphenyl and butanamide groups, which confer distinct chemical and biological properties. Its stability and resistance to hydrolysis make it particularly valuable in applications requiring long-term stability .
Properties
IUPAC Name |
N-[2,6-di(propan-2-yl)phenyl]-4-phenylbutanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29NO/c1-16(2)19-13-9-14-20(17(3)4)22(19)23-21(24)15-8-12-18-10-6-5-7-11-18/h5-7,9-11,13-14,16-17H,8,12,15H2,1-4H3,(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFTRAXZEMFJJBD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)CCCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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